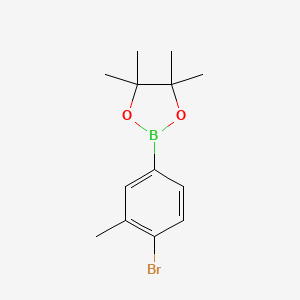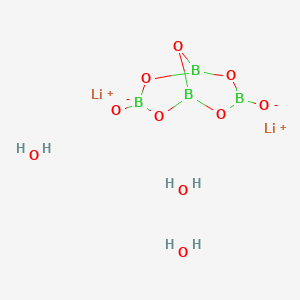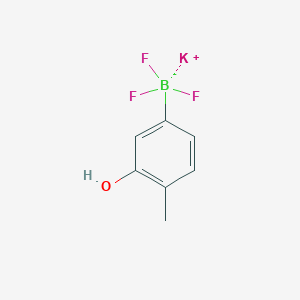![molecular formula C15H27NO4 B6304694 t-Butyl 2-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate CAS No. 2177264-71-8](/img/structure/B6304694.png)
t-Butyl 2-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
T-Butyl 2-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate, also known as t-Butyl 2-HM-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate, is an organic chemical compound that is used in a variety of laboratory experiments. It is a cyclic compound containing an oxygen atom and a carboxyl group, and is a relatively new compound that has been synthesized in recent years. This compound has a variety of uses in scientific research, and has the potential to be used in further experiments in the future.
Mécanisme D'action
The mechanism of action of t-Butyl 2-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate 2-HM-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate is not yet fully understood. However, it is believed that the compound acts as a chelating agent, binding to metal ions and thus inhibiting the activity of enzymes. It is also believed to act as an inhibitor of certain enzymes, such as proteases and lipases, which are involved in the breakdown of proteins and fats.
Biochemical and Physiological Effects
The biochemical and physiological effects of t-Butyl 2-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate 2-HM-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate are not yet fully understood. However, it is believed that the compound may have an effect on the metabolism of proteins and fats, and may also have an effect on the regulation of gene expression. In addition, it is believed that the compound may have an effect on the regulation of cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using t-Butyl 2-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate 2-HM-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate in laboratory experiments include its low cost and its ability to act as a chelating agent. However, the compound is not very soluble in water, and thus may be difficult to use in certain experiments. In addition, the compound is relatively new and is not yet fully understood, so there is a lack of data regarding its effects on biochemical and physiological processes.
Orientations Futures
The future directions for t-Butyl 2-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate 2-HM-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate include further research into its biochemical and physiological effects, as well as its effects on gene expression and cell growth and differentiation. In addition, further research into the compound's potential as a chelating agent and its potential as an inhibitor of enzymes may be beneficial. Finally, research into the synthesis of the compound and its potential uses in the synthesis of pharmaceuticals and polymers may be beneficial.
Méthodes De Synthèse
The synthesis of t-Butyl 2-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate 2-HM-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate involves the use of a multi-step process. The first step is to synthesize the starting material, which is a cyclic compound containing an oxygen atom and a carboxyl group. This is done by reacting an aldehyde with a hydroxymethyl group in the presence of a base such as sodium hydroxide. The resulting product is then reacted with a secondary amine, such as ethylenediamine, in the presence of a catalyst such as palladium chloride. The reaction of these two compounds leads to the formation of the desired cyclic compound.
Applications De Recherche Scientifique
T-Butyl 2-HM-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, in the study of enzyme inhibition, in the study of the structure of proteins, and in the study of enzyme-substrate interactions. It has also been used in the synthesis of polymers, in the study of the structure of polymers, and in the study of the properties of polymers.
Propriétés
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-14(2,3)20-13(18)16-9-7-15(8-10-16)6-4-5-12(11-17)19-15/h12,17H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYIFUGPZPUECF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCC(O2)CO)CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-Butyl 2-(Hydroxymethyl)-1-Oxa-9-Azaspiro[5.5]Undecane-9-Carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Bromobenzo[1,3]dioxole-4-boronic acid pinacol ester](/img/structure/B6304649.png)
![2-t-Butyl 5-ethyl 2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B6304651.png)





![t-Butyl3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate HCl](/img/structure/B6304699.png)
![cis-1,2,3,3a-Tetrahydroindeno[2,1-c]pyrrol-8(8aH)-one HCl](/img/structure/B6304707.png)
![Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate HCl](/img/structure/B6304713.png)
![cis-Hexahydro-2H-furo[3,2-b]pyrrole oxalate](/img/structure/B6304716.png)